1-Pentacosanol
Description
Classification and Structural Context within Very Long Chain Alcohols
1-Pentacosanol is classified as a very long-chain fatty alcohol (VLCFA), a group of aliphatic alcohols characterized by hydrocarbon chains typically ranging from 20 to over 30 carbon atoms wikipedia.orgontosight.ai. Specifically, this compound features a saturated, straight-chain hydrocarbon backbone of 25 carbons, with a hydroxyl (-OH) group attached to the terminal carbon atom. Its chemical formula is C25H52O, and its molecular weight is approximately 368.68 g/mol ontosight.aiuni.luncats.ioebi.ac.uklookchem.com.
As a primary alcohol, the hydroxyl group is situated on a primary carbon, a common feature among fatty alcohols. These compounds are generally waxy solids at room temperature due to strong intermolecular forces facilitated by their extensive hydrocarbon chains wikipedia.orgontosight.ai. This compound exhibits low water solubility, being practically insoluble, but readily dissolves in various organic solvents such as ethanol (B145695) and hexane (B92381) ontosight.aifoodb.ca. Its structural classification places it alongside other commercially important fatty alcohols like lauryl alcohol and stearyl alcohol, though typically distinguished by their longer chain lengths wikipedia.org.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C25H52O | ontosight.aiuni.lu |
| Molecular Weight | 368.68 g/mol | uni.luncats.io |
| CAS Number | 26040-98-2 | foodb.cachemicalbook.com |
| IUPAC Name | Pentacosan-1-ol | uni.lufoodb.ca |
| Synonyms | This compound, Pentacosyl alcohol, N-Pentacosyl alcohol | ncats.iofoodb.ca |
| Appearance | Waxy solid | wikipedia.org |
| Melting Point | 70-80 °C (approx.) | ontosight.ai |
| Water Solubility | Practically insoluble | foodb.ca |
| Solubility in Solvents | Soluble in ethanol, hexane | ontosight.ai |
Other very long-chain alcohols, such as docosanol (C22), tetracosanol (C24), hexacosanol (C26), and octacosanol (B124162) (C28), share similar structural characteristics and are often found in natural mixtures like policosanols ebi.ac.ukwikipedia.org.
Significance in Natural Product Chemistry and Biochemistry Research
This compound holds considerable significance in natural product chemistry due to its widespread occurrence in biological matrices and is a subject of ongoing biochemical investigation for its potential bioactivities.
Occurrence and Isolation in Natural Products: This long-chain alcohol is a common component of plant cuticular waxes, contributing to the protective outer layers of leaves and fruits ontosight.ai. It has been identified in various plant species, including the roots of Rhodiola imbricata, the aerial parts of Phyllanthus fraternus, and the stem of Cayratia trifolia, from which it has been isolated ebi.ac.uklookchem.comebi.ac.ukresearchgate.net. Its presence has also been noted in foods such as black elderberry and brussel sprouts, suggesting its potential as a dietary biomarker foodb.ca. Furthermore, this compound is found in tomato seed oil and has been detected in extracts of Argyreia imbricata, contributing to the phytochemical diversity of these sources ebi.ac.ukijpsonline.com.
Table 2: Identified Natural Sources of this compound
| Source | Part/Type | Notes | Source |
| Natural waxes | Surface of fruits/leaves | Component of plant cuticular layers | ontosight.ai |
| Rhodiola imbricata | Roots | Identified as a constituent | ebi.ac.ukebi.ac.uk |
| Cayratia trifolia | Stem | Isolated from ethanolic extract | researchgate.net |
| Black elderberry | Fruit/Plant | Found as a component | foodb.ca |
| Brussel sprouts | Plant | Found as a component | foodb.ca |
| Tomato seed oil | Seed | Detected as a component | ebi.ac.uk |
| Argyreia imbricata | Leaves | Identified in solvent extracts | ijpsonline.com |
| Trifolium balansae | Plant | Identified as a potential tyrosinase inhibitor | ncats.io |
Biochemical and Biological Activities: In the realm of biochemistry, this compound is studied for its potential biological roles, including its influence on cell membrane structure and function, and its capacity to modulate membrane fluidity . Research has also highlighted its antioxidant and antibacterial properties .
A significant focus of current research is its potential therapeutic application, particularly in oncology. Molecular docking studies have demonstrated that this compound exhibits favorable binding affinities with key proteins associated with prostate cancer, such as AKT, E2F3, PTEN, and SMO researchgate.nethu.edu.jo. These findings suggest that this compound may function as a novel inhibitor against these cancer-related targets.
Table 3: Molecular Docking Results of this compound with Prostate Cancer Targets
| Target Protein | Glide Score (Kcal/mol) | Glide Energy (Kcal/mol) | Source |
| AKT | -3.428 | -36.846 | researchgate.nethu.edu.jo |
| E2F3 | -3.573 | -31.761 | researchgate.nethu.edu.jo |
| PTEN | -3.964 | -39.270 | researchgate.nethu.edu.jo |
| SMO | -3.987 | -34.919 | researchgate.nethu.edu.jo |
Furthermore, preliminary investigations suggest potential antidiabetic effects, with evidence linking it to hypoglycemic activity observed in certain plant extracts . Its anti-inflammatory potential is also under scrutiny, as studies indicate it can reduce pro-inflammatory cytokine production in vitro, suggesting a possible role in managing inflammatory conditions .
Compound List:
this compound
Pentacosan-1-ol
Pentacosyl alcohol
N-Pentacosyl alcohol
Fatty alcohols
Aliphatic alcohols
Very long-chain fatty alcohols (VLCFAs)
Long-chain alcohols
Pentacosane
1-Pentadecanol
Docosanol (C22-ol)
Tricosanol (C23-ol)
Tetracosanol (C24-ol)
Hexacosanol (C26-ol)
Heptacosanol (C27-ol)
Octacosanol (C28-ol)
Lauryl alcohol
Stearyl alcohol
Oleyl alcohol
24-methylpentacosan-1-ol
this compound, 15-methyl-, (15S)-
Pentacosanoic acid
AKT
E2F3
PTEN
SMO
Stigmasterol
Gamma-Sitosterol
13-Methyl-Z-14-nonacosene
cis-n-octacos-17-enoic acid
n-dodecanoyl-O-β-D-glucopyranosyl-(2'→1'')-O-β-D-glucopyranosyl-(2''→1''')-O-β-D-glucopyranosyl-(2'''→1'''')-O-β-D-glucopyranoside
β-sitosteryl oleate (B1233923)
β-sitosteryl linoleate (B1235992)
Palmityl glucuronoside
Finasteride
Properties
IUPAC Name |
pentacosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACKKVBKKNJZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948922 | |
| Record name | Pentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26040-98-2 | |
| Record name | 1-Pentacosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26040-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentacosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026040982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacosyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-PENTACOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA66I0JFTI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Distribution of 1 Pentacosanol
Presence in Plant Waxes and Cuticular Lipids
The most significant reservoir of 1-pentacosanol in nature is the epicuticular wax layer of terrestrial plants. This cuticular wax forms a hydrophobic barrier on the surfaces of leaves, stems, flowers, and fruits. It is a complex, multi-component matrix primarily composed of very long-chain aliphatic compounds, including alkanes, esters, fatty acids, aldehydes, ketones, and primary alcohols.
Within this matrix, this compound functions as a key structural molecule. The long, straight, saturated hydrocarbon c
Biosynthetic Pathways and Chemical Synthesis of 1 Pentacosanol
Enzymatic Biosynthesis Mechanisms
The biological production of fatty alcohols, including long-chain variants like 1-pentacosanol, involves intricate enzymatic processes that convert fatty acids or their activated forms into primary alcohols. These pathways are crucial for various cellular functions and metabolic end-products in different organisms.
Reduction of Very Long Chain Fatty Acids and Acyl-CoAs
Fatty alcohols are primarily synthesized through the enzymatic reduction of fatty acyl thioesters, specifically fatty acyl-CoA or fatty acyl-ACP nih.govfrontiersin.orgmdpi.comnih.govoup.com. This reduction can occur via two main enzymatic strategies:
Direct Reduction by Fatty Acyl Reductases (FARs): Enzymes classified as FARs catalyze a direct four-electron reduction of fatty acyl-CoA or fatty acyl-ACP molecules to yield primary fatty alcohols. This process typically utilizes NADPH as a cofactor nih.govmdpi.comoup.com.
Two-Step Reduction via Fatty Aldehydes: An alternative pathway involves the initial reduction of fatty acyl-CoA or fatty acyl-ACP to a fatty aldehyde intermediate by enzymes such as fatty aldehyde forming reductases (FALDRs) or acyl-CoA/ACP reductases (ACRs/AARs). These fatty aldehydes are then further reduced to fatty alcohols by aldehyde reductases (AHRs) or alcohol dehydrogenases (ADHs) nih.govpnas.orgresearchgate.netontosight.ai.
Role of Fatty Alcohol Synthases and Reductases in Biological Systems
Several key enzyme classes are involved in the biosynthesis of fatty alcohols:
Fatty Acyl Reductases (FARs): These enzymes are central to the direct conversion of fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. They typically possess conserved domains, including an NAD(P)H-binding Rossmann fold domain, and are responsible for the four-electron reduction nih.govmdpi.comresearchgate.net. Examples include FARs identified in bacteria like Marinobacter aquaeolei (MaFAR) and in plants, where they play roles in synthesizing components of cuticular waxes and suberin mdpi.comoup.compnas.orgresearchgate.netnih.gov.
Carboxylic Acid Reductases (CARs): CARs are enzymes that can reduce free fatty acids. This process typically involves an initial reduction to a fatty aldehyde, which is then converted to the fatty alcohol. CARs possess distinct structural domains, including an adenylate forming domain and a phosphopantetheine binding site nih.govpnas.orgresearchgate.net.
Fatty Aldehyde Forming Reductases (FALDRs) / Acyl-CoA/ACP Reductases (ACRs/AARs): These enzymes specifically catalyze the two-electron reduction of fatty acyl-CoA or fatty acyl-ACP to fatty aldehydes nih.gov.
Aldehyde Reductases (AHRs) / Alcohol Dehydrogenases (ADHs): These enzymes perform the final reduction step, converting fatty aldehydes into fatty alcohols, often utilizing NAD(P)H as a cofactor nih.gov.
The interplay and specific activity of these enzymes, alongside the availability of substrates and cofactors, dictate the efficiency and specificity of fatty alcohol production in various biological systems frontiersin.orgontosight.ai.
Table 1: Enzymatic Pathways for Fatty Alcohol Synthesis
| Enzyme Class | Substrate | Intermediate | Product | Cofactor | Notes |
| Fatty Acyl Reductase (FAR) | Fatty Acyl-CoA/ACP | N/A | Fatty Alcohol | NADPH | Catalyzes a four-electron reduction nih.govmdpi.comoup.com. |
| Carboxylic Acid Reductase (CAR) | Free Fatty Acid | Fatty Aldehyde | Fatty Alcohol | NADPH | Reduces carboxylic acid to aldehyde, requiring further reduction to alcohol nih.govpnas.orgontosight.ai. |
| Fatty Aldehyde Forming Reductase (FALDR) / ACR/AAR | Fatty Acyl-CoA/ACP | Fatty Aldehyde | Fatty Aldehyde | NADPH | Catalyzes a two-electron reduction to aldehyde nih.gov. |
| Aldehyde Reductase (AHR) / Alcohol Dehydrogenase (ADH) | Fatty Aldehyde | N/A | Fatty Alcohol | NAD(P)H | Catalyzes the reduction of fatty aldehyde to fatty alcohol nih.gov. |
Pathways for Branched-Chain Analogues of this compound
While this compound is a straight-chain alcohol, the biosynthesis of branched-chain fatty alcohols follows similar enzymatic principles but starts with branched-chain precursors. Bacteria, in particular, can synthesize branched-chain fatty acids and alcohols. This branching is determined by the orientation of carbon units during the initial stages of fatty acid synthesis rsc.org. Engineered microbial pathways can generate branched-chain α-keto acyl-CoA precursors, which then serve as primers for fatty acid synthesis, leading to branched-chain fatty acids. These can subsequently be converted into branched-chain fatty alcohols using established reductase enzymes nih.govfrontiersin.orgresearchgate.netd-nb.info. Research efforts have focused on optimizing these pathways in microorganisms like Escherichia coli to produce specific branched-chain fatty alcohols researchgate.netd-nb.info.
Chemical Synthesis Approaches
The chemical synthesis of this compound offers an alternative to biological production, relying on established organic chemistry reactions for its preparation.
Reduction of Pentacosanoic Acid and Corresponding Esters
This compound can be synthesized chemically through the reduction of its corresponding carboxylic acid, pentacosanoic acid, or its esters, such as pentacosanoic acid methyl ester lookchem.com.
Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly employed to reduce the carboxyl group of pentacosanoic acid or the ester group of its derivatives to the primary alcohol . These reactions are typically carried out under controlled conditions in suitable organic solvents.
Catalytic Hydrogenation: Another significant method involves the catalytic hydrogenation of pentacosanoic acid or its esters. This process typically uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under elevated temperature and pressure conditions . This method is often preferred for industrial-scale production due to its efficiency and scalability.
Table 2: Chemical Synthesis Methods for this compound
| Method | Precursor | Reagent/Catalyst | Conditions | Product |
| Reduction | Pentacosanoic Acid/Ester | LiAlH₄ or NaBH₄ | Controlled conditions | This compound |
| Catalytic Hydrogenation | Pentacosanoic Acid/Ester | H₂ with Pd/C | High pressure, high temperature | This compound |
Industrial Production Methodologies from Natural Sources
Industrial production of this compound and other long-chain fatty alcohols predominantly relies on readily available natural sources.
Extraction from Natural Waxes: Fatty alcohols are abundant in various natural waxes, including beeswax and plant waxes wikipedia.org. Industrial processes often involve the extraction of these waxes, followed by saponification (hydrolysis of ester linkages) to release the constituent fatty acids and fatty alcohols. Subsequent purification steps, such as distillation or chromatography, are then employed to isolate the desired fatty alcohol, like this compound . Rice bran wax is a notable source from which policosanols, including this compound, can be extracted researchgate.netoup.com.
Hydrogenation of Plant Oils and Fats: Triglycerides found in plant oils (e.g., coconut oil, palm kernel oil, rapeseed oil) and animal fats serve as primary feedstocks. These triglycerides are first converted into fatty acid methyl esters (FAMEs) through transesterification. The FAMEs are then catalytically hydrogenated to produce fatty alcohols wikipedia.orggoldenagri.com.sg. This method is a cornerstone of the commercial production of fatty alcohols, yielding a range of chain lengths depending on the source oil wikipedia.org. Historically, fatty alcohols were derived from sperm whale oil, but modern practices exclusively use plant-based or synthetic routes for sustainability and ethical reasons goldenagri.com.sg.
Compound Name List
this compound
Pentacosanoic Acid
Fatty Acyl-CoA
Fatty Acyl-ACP
Fatty Aldehyde
Fatty Alcohol
Branched-chain fatty acids
Branched-chain fatty alcohols
Pentacosanoic acid methyl ester
Pentacosane
24-methylpentacosan-1-ol
Pentacosanoic acid ethyl ester
Fatty acyl thioesters
Acyl-CoA
Acyl-ACP
Free fatty acids
Carboxylic Acid Reductase (CAR)
Fatty Acyl Reductase (FAR)
Fatty Aldehyde Forming Reductase (FALDR)
Acyl-CoA/ACP Reductases (ACRs/AARs)
Aldehyde Reductases (AHRs)
Alcohol Dehydrogenases (ADHs)
Branched-long-chain fatty alcohols (BLFLs)
Lithium Aluminum Hydride (LiAlH₄)
Sodium Borohydride (NaBH₄)
Hydrogen (H₂)
Palladium on Carbon (Pd/C)
Triglycerides
Fatty acid methyl esters (FAMEs)
Comparative Biosynthetic Routes of Very Long Chain Alcohols
Very Long Chain Alcohols (VLCAs), characterized by aliphatic carbon chains exceeding 20 carbons, play crucial roles in various biological contexts, most notably as components of plant cuticular waxes. Their biosynthesis is a complex process that primarily involves the elongation of fatty acids followed by the reduction of the carboxyl group. While plants possess innate pathways for producing these compounds, research in metabolic engineering has also explored their synthesis in microbial cell factories, offering a platform for comparative analysis of different enzymatic machinery and strategies.
General Biosynthetic Pathway: Fatty Acid Elongation and Reduction
The fundamental pathway to VLCAs begins with the de novo synthesis of saturated and monounsaturated fatty acids, typically C16 (palmitic acid) and C18 (stearic acid), which occurs in the plastids. These fatty acids are then exported to the cytosol and activated to their CoA esters by Long-Chain Acyl-CoA Synthetases (LACs) nih.gov. The critical step of chain elongation takes place in the endoplasmic reticulum (ER) membrane, mediated by a multi-enzyme complex known as the Fatty Acid Elongase (FAE) system nih.govubc.caresearchgate.net. This system iteratively adds two-carbon units, derived from malonyl-CoA, to the growing fatty acyl-CoA chain. The FAE complex typically comprises four core enzymes:
β-Keto-acyl-CoA Synthase (KCS): Catalyzes the condensation of the acyl-CoA substrate with malonyl-CoA to form a β-keto-acyl-CoA nih.govresearchgate.net.
β-Keto-acyl-CoA Reductase (KCR): Reduces the β-keto group to a hydroxyl group, utilizing NADPH nih.govfrontiersin.orgresearchgate.net.
3-Hydroxyacyl-CoA Dehydratase (HCD): Removes a molecule of water to form a trans-2,3-acyl-CoA nih.govresearchgate.net.
Enoyl-CoA Reductase (ECR): Reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the original substrate nih.govresearchgate.net.
This cycle repeats, extending the fatty acid chain length. For the synthesis of very long chain fatty alcohols like this compound (a C26 alcohol), this elongation process would extend a C16 or C18 fatty acid precursor to a C24 or C26 chain length .
Following elongation, the resulting very long chain fatty acyl-CoAs (VLCFA-CoAs) are channeled into various metabolic fates. For alcohol production, VLCFA-CoAs are substrates for the alcohol-forming pathway . The key enzymes in this pathway are Fatty Acyl-CoA Reductases (FARs) , which catalyze the direct reduction of the acyl-CoA ester to the corresponding primary alcohol, typically using NADPH as the reductant frontiersin.orgresearchgate.netfrontiersin.orgoup.com. This process yields VLCFAs such as this compound.
Biosynthesis in Plants: Cuticular Wax Formation
In plants, VLCFAs and their derivatives, including primary alcohols, are major constituents of the cuticle, a protective layer on the aerial surfaces of plants. The biosynthesis of these compounds for cuticular waxes largely follows the general pathway described above, occurring within epidermal cells nih.govubc.cafrontiersin.orgsemanticscholar.org. The FAE system, localized to the ER membrane, is responsible for producing VLCFAs up to chain lengths of C24, C26, and beyond nih.govubc.ca. These VLCFAs are then converted into various wax components, including primary alcohols, via the alcohol-forming pathway, catalyzed by plant-specific FARs nih.govfrontiersin.orgfrontiersin.orgoup.com. The specific chain lengths and types of VLCFAs and their alcohol derivatives produced are tightly regulated and vary among plant species and tissues, contributing to the diverse properties of plant cuticles.
Biosynthesis in Engineered Microbial Systems
The study and production of VLCFAs and VLCFAs have also been advanced through the engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae. This approach allows for the heterologous expression of genes encoding enzymes from various organisms, including plants and bacteria, to reconstitute or enhance specific metabolic pathways frontiersin.orgresearchgate.netoup.comfrontiersin.org.
Comparative Aspects:
Enzyme Sources and Specificity: Microbial systems often utilize FAR enzymes from non-plant sources. For instance, FARs from bacteria like Marinobacter aquaeolei VT8 (MaFAR) have been shown to produce VLCFAs up to C22 researchgate.net, while FARs from insects, such as Bombus lucorum FAR1 (BlucFAR1), can produce fatty alcohols with chain lengths ranging from C18 to C26 frontiersin.org. This demonstrates a key comparative point: the ability to select and express specific enzymes with tailored substrate specificities to target particular VLCAs, such as this compound. In contrast, plants naturally produce a broader spectrum of VLCFAs and derivatives through their endogenous FAE and FAR systems, integrated into the complex machinery of cuticle development.
Pathway Engineering vs. Endogenous Pathways: Plants naturally integrate fatty acid elongation and subsequent reduction steps within the ER for cuticular wax synthesis. In engineered microbes, these pathways are often reconstructed by introducing specific genes. For example, to produce VLCFAs, genes encoding the FAE complex components might be co-expressed, followed by the expression of a chosen FAR enzyme. This allows for a more controlled and targeted production of specific VLCAs, which can be compared to the naturally occurring, albeit less precisely controlled, production in plants.
Substrate Availability and Regulation: While plants have evolved intricate regulatory mechanisms for cuticular wax biosynthesis, engineered microbial systems focus on optimizing substrate availability (e.g., VLCFA-CoA pools) and enzyme expression levels to maximize VLCAs yield. This comparative approach highlights differences in metabolic flux control and enzyme efficiency between natural and engineered systems.
The ability to engineer microbial hosts with specific FARs provides a powerful tool for understanding the structure-function relationships of these enzymes and for the targeted production of specific VLCAs like this compound, offering a valuable complement to studying their natural biosynthesis in plants.
Metabolism and Biotransformation of 1 Pentacosanol
Enzymatic Oxidation and Reduction Pathways
The metabolism of 1-pentacosanol is primarily governed by enzymatic pathways that catalyze its oxidation to pentacosanoic acid or its synthesis via the reduction of pentacosanoic acid derivatives. These pathways are cyclical and allow cells to manage the availability of fatty alcohols for various biosynthetic purposes. nih.gov
Long-chain-alcohol dehydrogenases (ADHs) are key enzymes in the metabolism of this compound. These enzymes catalyze the oxidation of the terminal hydroxyl group of this compound to form the corresponding fatty aldehyde, pentacosanal (B14627167). This reaction is a critical step in the catabolism of the fatty alcohol, converting it into a more reactive form for further oxidation. The process is typically dependent on cofactors such as NAD(P)+. rsc.org Conversely, alcohol dehydrogenases can also catalyze the reverse reaction—the reduction of a fatty aldehyde to a fatty alcohol—playing a role in the synthesis of this compound from its aldehyde precursor.
In biological systems, this compound is part of a dynamic metabolic equilibrium known as the fatty alcohol cycle, which involves its interconversion with pentacosanal (a fatty aldehyde) and pentacosanoic acid (a fatty acid). nih.gov This cycle allows for the synthesis of fatty alcohols when needed and their recovery back into the fatty acid pool when in excess. nih.gov
The pathway can be summarized as follows:
Oxidation: this compound is first oxidized to pentacosanal by an alcohol dehydrogenase (ADH). Subsequently, the pentacosanal is oxidized to pentacosanoic acid by a fatty aldehyde dehydrogenase (FALDH). nih.gov
Reduction: The synthesis of this compound typically begins with the activated form of the fatty acid, pentacosanoyl-CoA. This molecule can be reduced to this compound through two primary routes. One is a direct reduction catalyzed by a Fatty Acyl-CoA Reductase (FAR) enzyme. nih.gov The other is a two-step process where the fatty acyl-CoA is first reduced to a fatty aldehyde by an acyl-CoA reductase, followed by the reduction of the aldehyde to this compound by an alcohol dehydrogenase or aldehyde reductase (AHR).
This interconversion ensures that the cell can regulate the levels of these compounds for various metabolic functions. nih.gov
| Enzyme Class | Reaction Catalyzed | Substrate | Product | Metabolic Role |
|---|---|---|---|---|
| Long-Chain-Alcohol Dehydrogenase (ADH) | Oxidation/Reduction | This compound | Pentacosanal | Catabolism/Synthesis of this compound. |
| Fatty Aldehyde Dehydrogenase (FALDH) | Oxidation | Pentacosanal | Pentacosanoic Acid | Catabolism of fatty aldehydes. nih.gov |
| Fatty Acyl-CoA Reductase (FAR) | Reduction | Pentacosanoyl-CoA | This compound | Direct synthesis of this compound. nih.gov |
| Acyl-CoA Reductase (ACR) | Reduction | Pentacosanoyl-CoA | Pentacosanal | First step in the two-step synthesis of this compound. |
Integration into Broader Lipid Metabolic Networks
This compound and its metabolic derivatives are not isolated molecules but are integral components of larger lipid metabolic networks. researchgate.net In plants, very-long-chain fatty alcohols are fundamental building blocks of cuticular waxes, which form a protective layer on the plant's surface. The synthesis of this compound is therefore closely linked to the pathways that produce very-long-chain fatty acids (VLCFAs), which are the precursors for these waxes.
Beyond its role in plant cuticles, this compound serves as a substrate in other significant metabolic pathways:
Wax Ester Synthesis: this compound can be esterified with a fatty acid to form a wax ester. This is a primary function of fatty alcohols in intermediary metabolism. nih.gov
Ether Glycerolipid Synthesis: Fatty alcohols are essential for the synthesis of ether lipids. In this pathway, the alcohol replaces the acyl group at the sn-1 position of an acyl-dihydroxyacetone phosphate (B84403) (acyl-DHAP) to form an alkyl-DHAP, which is a precursor for plasmalogens and other ether glycerolipids. nih.gov
The flow of metabolites through these pathways is regulated to meet the cell's structural and functional needs, highlighting the importance of understanding these connections on a systems level. nih.gov
| Metabolic Network/Pathway | Role of this compound | Key Products |
|---|---|---|
| Plant Cuticular Wax Synthesis | Structural Precursor | Cutin, Waxes. |
| Wax Ester Synthesis | Alcohol Substrate | Wax Esters. nih.gov |
| Ether Glycerolipid Synthesis | Alcohol Substrate for Ether Linkage | Plasmalogens, Platelet-Activating Factor. nih.gov |
Biotransformation by Microorganisms and in Environmental Systems
Biotransformation refers to the structural modification of a chemical compound by living organisms or their enzymes. medcraveonline.com Microorganisms such as bacteria and fungi are highly effective at biotransforming complex organic molecules, including long-chain fatty alcohols like this compound. nih.govresearchgate.net These organisms possess a wide array of enzymes that can catalyze reactions such as oxidation, hydroxylation, and epoxidation. frontiersin.org
When this compound is introduced into an environment containing such microbes, it can be used as a carbon source. The microbial enzymes can break down the long aliphatic chain through oxidation, often initiating the process by converting the alcohol to its corresponding fatty acid, which then enters the beta-oxidation pathway for energy production. medcraveonline.com The ability of microorganisms to perform these transformations is a key element of their adaptability and is utilized in biotechnology for producing novel compounds. nih.gov
In environmental systems, this compound is naturally present as a component of plant waxes. Upon the decomposition of plant matter, these compounds are released into the soil and aquatic environments. Their environmental fate is largely determined by microbial degradation. As with other long-chain aliphatic compounds, the persistence of this compound is influenced by the presence and activity of microbial communities capable of metabolizing it. epa.gov
| Transformation Type | Description | Mediating Organisms |
|---|---|---|
| Oxidation | Conversion of the alcohol group to an aldehyde and then a carboxylic acid. frontiersin.org | Bacteria, Fungi. researchgate.net |
| Hydroxylation | Introduction of a hydroxyl (-OH) group at a position on the carbon chain. frontiersin.org | Fungi, Bacteria. medcraveonline.com |
| Degradation | Complete or partial breakdown of the carbon chain for use as an energy source. | Soil and aquatic microorganisms. epa.gov |
Biological Roles and Molecular Interactions of 1 Pentacosanol
Function as a Plant Metabolite
1-Pentacosanol is recognized as a plant metabolite, playing a role in various physiological processes within plants. ebi.ac.ukebi.ac.uk Its presence is documented in numerous plant sources, including black elderberry and Brussels sprouts, suggesting its integration into plant metabolic pathways. foodb.ca
Contribution to Plant Physiological Processes
As a component of plant cuticular waxes, this compound contributes to essential plant physiological functions. nih.govnih.govubc.cauliege.be Plant cuticles, which are outer lipid layers covering aerial plant organs, are crucial for protecting plants against environmental stresses. These waxes form a hydrophobic barrier that limits water loss, thereby preventing desiccation and maintaining plant hydration. nih.gov Furthermore, the cuticular wax layer offers protection against ultraviolet (UV) radiation and can act as a defense against pathogens and environmental damage. nih.govnih.govubc.cauliege.be The specific composition of these waxes, including the presence and proportion of long-chain alcohols like this compound, can influence these protective capabilities and may vary between plant species and cultivars. nih.gov
Role in Plant Wax Layer Formation and Surface Protection
This compound is a constituent of the very long-chain aliphatic compounds that form plant cuticular waxes. nih.govnih.govubc.cauliege.be These waxes are deposited on the plant's surface, creating a protective layer that is vital for survival in terrestrial environments. nih.gov The formation of these wax layers involves complex biosynthetic pathways, where enzymes like ELOVL17 are implicated in the synthesis of very long-chain fatty acids and their derivatives, including alcohols. elifesciences.org While some plant waxes, such as those in lettuce, are dominated by shorter chain alcohols (e.g., C22 and C24), other plant species feature longer chain compounds, highlighting the diversity in wax composition. nih.gov The structural integrity and chemical makeup of these wax layers, in which this compound participates, are fundamental for regulating water loss and shielding the plant from abiotic stresses. nih.govubc.ca
In Silico Molecular Docking and Target Interaction Studies
Research has explored the potential of this compound as a bioactive compound through computational methods, particularly in the context of cancer research. Molecular docking studies have investigated its interactions with key proteins implicated in cancer progression. hu.edu.joresearchgate.netresearchgate.net
A significant study examined the potential of this compound, isolated from Cayratia trifolia, as an inhibitor against prostate cancer targets. hu.edu.joresearchgate.net The study employed molecular docking to assess the binding affinities of this compound with proteins such as AKT, E2F3, PTEN, and SMO. The results indicated favorable binding interactions, with glide scores and glide energies suggesting potential therapeutic efficacy.
Table 1: Molecular Docking Results of this compound with Prostate Cancer Targets
| Target Protein | Glide Score (Kcal/mol) | Glide Energy (Kcal/mol) |
| AKT | -3.428 | -36.846 |
| E2F3 | -3.573 | -31.761 |
| PTEN | -3.964 | -39.270 |
| SMO | -3.987 | -34.919 |
Source: Derived from studies by Sowmya et al. hu.edu.joresearchgate.net
These docking scores were compared to those of Finasteride, a standard drug, which showed lower binding affinities for some of these targets. hu.edu.joresearchgate.net Furthermore, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound were evaluated and found to be within acceptable ranges, supporting its potential as a novel anti-prostate cancer agent. hu.edu.jo
Investigation of Antimicrobial Activity in Natural Extracts Containing this compound
This compound has demonstrated notable antimicrobial activity, particularly against various pathogenic bacteria. nih.gov Studies have reported its effectiveness in inhibiting the growth of bacterial strains, with varying degrees of potency.
Research indicates that this compound exhibits significant antibacterial effects. nih.gov It has shown high inhibition zones against bacteria such as Bacillus species, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The minimal inhibitory concentrations (MICs) for this compound against these bacteria have been quantified, revealing a range dependent on the specific strain tested.
Table 2: Antimicrobial Activity of this compound Against Bacterial Strains
| Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
| Bacillus sp. | 75–100 µg/mL |
| Staphylococcus spp. | 250–350 µg/mL |
| Escherichia coli | 550–600 µg/mL |
| Pseudomonas sp. | 750–950 µg/mL |
Source: Derived from studies by Feng et al. and Mustapha et al. nih.gov
Additionally, this compound has been identified as a component in plant extracts exhibiting antimicrobial properties. For instance, the hexanic extract of Croton micradenus, which contained this compound, demonstrated antimicrobial activity against S. aureus and E. coli. revistasgeotech.com This collective evidence suggests that this compound could serve as a basis for developing new antimicrobial agents.
Potential as a Biochemical Marker
The presence of this compound in certain food products suggests its potential utility as a biochemical marker for dietary intake. foodb.ca Specifically, its detection in foods like black elderberry and Brussels sprouts could indicate consumption of these items. foodb.ca
Furthermore, in the study of plant volatile compounds, the composition of aliphatic hydrocarbons and alcohols, including this compound and related compounds like 1-tricosanol, has been proposed as a marker for assessing plant chemotypes. mdpi.com This indicates that the presence and relative abundance of such long-chain alcohols can provide insights into the specific genetic makeup or chemical profile of certain plant varieties. mdpi.com
Advanced Analytical Methodologies for 1 Pentacosanol Research
Isolation and Purification Techniques
The initial step in analyzing 1-pentacosanol often involves its separation from complex natural mixtures. Chromatographic techniques are paramount for achieving this isolation and purification.
A suite of chromatographic methods is utilized to isolate and purify this compound, leveraging its chemical properties.
Column Chromatography: This classical technique, often employing silica (B1680970) gel as the stationary phase, is widely used for separating long-chain alcohols from other lipid classes. Solvent systems typically range from non-polar to moderately polar, such as gradients of hexane (B92381) and ethyl acetate (B1210297), to elute this compound effectively gerli.comresearchgate.netakjournals.comgoogle.com. For instance, separating hydrocarbons from more polar components like alcohols is achieved by eluting from silica gel with solvent mixtures of appropriate polarity gerli.comresearchgate.net.
Thin Layer Chromatography (TLC): TLC serves as a valuable tool for monitoring column chromatography fractions and for preliminary separation of aliphatic alcohols. Systems like hexane/ethanol (B145695) (65:35, v/v) are employed for development, with detection often achieved by spraying with primuline (B81338) and visualization under UV light gerli.com. TLC is also used to isolate long-chain alcohols as a group from complex matrices prior to further chromatographic analysis dgfett.de.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for separating and quantifying long-chain alcohols. Reversed-phase HPLC, utilizing C8 or C18 stationary phases with mobile phases such as methanol (B129727) or methanol/isopropanol/water gradients, is effective for separating alcohols in the C20-C34 range dgfett.deresearchgate.net. Detection methods commonly include Charged Aerosol Detection (CAD), which provides a near-universal response for non-volatile analytes, or fluorescence detection after derivatization gerli.comdgfett.de. For example, a C8 column with methanol as the mobile phase at a flow rate of 0.8 mL/min can achieve separation of long-chain alcohols within 30 minutes dgfett.de. Derivatization, such as esterification with acetic acid anhydride (B1165640) or fluorescent labeling with Bodipy FL, can enhance detectability gerli.comdgfett.de.
Structural Elucidation and Identification Methods
Once isolated, the structure of this compound must be definitively confirmed using spectroscopic techniques.
NMR spectroscopy is indispensable for structural elucidation. ¹H NMR spectra of this compound typically exhibit characteristic signals for the terminal hydroxyl group (-CH₂OH) around 3.5-4.0 ppm, a long series of methylene (B1212753) protons -(CH₂)n- in the aliphatic chain at approximately 1.2-1.4 ppm, and a terminal methyl group (-CH₃) at around 0.8-0.9 ppm hu.edu.jo. ¹³C NMR provides further confirmation by showing a signal for the carbon bearing the hydroxyl group (C1) in the range of 60-65 ppm, with other methylene carbons appearing in the 25-35 ppm region and the terminal methyl carbon around 14 ppm hu.edu.jo. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed for more complex structural assignments and to confirm connectivity within the molecule, particularly when dealing with mixtures or novel compounds researchgate.netmaas.edu.mmresearchgate.net.
MS techniques are crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) can reveal a molecular ion peak at m/z 368 for this compound . Alcohols, in general, often exhibit weak or absent molecular ion peaks due to facile fragmentation pathways such as alpha-cleavage (breaking of a C-C bond adjacent to the hydroxyl group) and dehydration (loss of H₂O, 18 amu) libretexts.orglibretexts.org.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique for both identifying and quantifying volatile or derivatized compounds. Long-chain alcohols like this compound, being non-volatile, typically require derivatization to enhance their volatility and improve detection sensitivity. Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with chlorotrimethylsilane (B32843) for silylation, or the formation of pentafluorobenzoyl derivatives gerli.comnih.govrsc.org. GC-MS analysis using appropriate columns (e.g., DB-5, HP-5) coupled with EI detection is standard innovareacademics.innih.govresearchgate.netindexacademicdocs.org. For enhanced sensitivity, Negative Ion Chemical Ionization (NICI) coupled with selected ion monitoring (SIM) can detect subfemtomole quantities of derivatized fatty alcohols, achieving detection limits as low as 0.4 fmol nih.gov. GC-MS has been instrumental in identifying this compound in various plant extracts innovareacademics.innih.govresearchgate.netindexacademicdocs.org.
Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands include a broad O-H stretching vibration typically observed around 3300-3532 cm⁻¹, strong C-H stretching vibrations for the aliphatic chain near 2927 cm⁻¹, and a C-O stretching band associated with the alcohol group in the 1061-1150 cm⁻¹ region hu.edu.joresearchgate.net. The IR spectrum serves as a unique "molecular fingerprint" for compound identification hu.edu.jo.
UV-Visible Spectrophotometry: Due to the absence of conjugated systems or chromophores in saturated long-chain alcohols like this compound, UV-Visible spectrophotometry is generally not a primary method for their direct detection or quantification. Its utility is limited to situations where the compound is derivatized to introduce a chromophore or when analyzing complex mixtures where other components absorb in the UV-Vis range researchgate.netresearchgate.net.
Quantitative Analysis and Detection in Biological Samples
Accurate quantification of this compound in biological samples requires sensitive and specific analytical methods, often involving meticulous sample preparation.
The analytical workflow typically begins with extraction of lipids from the biological matrix, followed by saponification if the alcohol is present in esterified form gerli.comresearchgate.netrsc.org. Subsequent purification steps, such as column chromatography or solid-phase extraction (SPE), are often necessary to isolate the alcohol fraction from other lipids and interfering substances gerli.comresearchgate.net.
For quantification, derivatization is commonly employed to improve the volatility and detectability of this compound, especially for GC-MS analysis. Silylation using reagents like BSTFA is a standard approach gerli.comrsc.org. GC-MS, particularly when operated in SIM or tandem MS (MS/MS) modes, offers high sensitivity and specificity, enabling the detection and quantification of this compound at low concentrations nih.govrsc.org. Methods employing derivatization followed by GC-NICI-MS have demonstrated detection limits in the subfemtomole range nih.gov.
HPLC coupled with sensitive detectors such as CAD or fluorescence detectors (post-derivatization) also provides robust quantitative analysis of long-chain alcohols gerli.comdgfett.de. For instance, HPLC with CAD on a C8 column using methanol as the mobile phase has been developed for routine analysis and quality control of long-chain alcohols in various matrices dgfett.de.
Data Tables:
Table 1: Characteristic IR Absorption Bands of this compound
| Functional Group | Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (hydroxyl) | ~3300-3532 | Broad band |
| C-H Stretch (aliphatic) | ~2927 | Characteristic of the alkyl chain |
| C-O Stretch (alcohol) | ~1061-1150 | Associated with the hydroxyl group |
Table 2: Approximate NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~3.5-4.0 | -CH₂OH (Protons on carbon bearing OH) |
| ¹H NMR | ~1.2-1.4 | -(CH₂)n- (Methylene chain protons) |
| ¹H NMR | ~0.8-0.9 | -CH₃ (Terminal methyl protons) |
| ¹³C NMR | ~60-65 | C-OH (Carbon bearing hydroxyl) |
| ¹³C NMR | ~25-35 | -(CH₂)n- (Methylene chain carbons) |
| ¹³C NMR | ~14 | -CH₃ (Terminal methyl carbon) |
Table 3: GC-MS Analysis Strategies for this compound
| Derivatization Reagent | Purpose | GC Column Type | Detection Method | Sensitivity (approx.) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Chlorotrimethylsilane | Silylation for volatility and detection | DB-5, HP-5, BPX-5 | EI-MS, SIM | High |
| Pentafluorobenzoyl derivative | Enhanced sensitivity | Various GC columns | GC-NICI-MS (SIM) | Subfemtomole (0.4 fmol) |
| Carbazole-9-carbonyl chloride | Fluorescent derivatization | RP-8 (HPLC) | Fluorescence detector | High sensitivity |
| Acetic acid anhydride | Esterification for HPLC analysis | N/A | UV, CAD | Varies |
Table 4: HPLC Conditions for Long-Chain Alcohols
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detector | Notes |
| C8 or C18 | Methanol | 0.8 | Charged Aerosol Detector (CAD) | Separation of C20-C34 alcohols |
| Silica gel | Hexane/Ethyl Acetate (e.g., 65:35, 80:1, 150:1) | Variable | UV, Fluorescence (after derivatization) | Used for isolation/separation of fractions |
Compound List
this compound
Pentacosanoic acid
Lithium aluminum hydride (LiAlH₄)
Sodium borohydride (B1222165) (NaBH₄)
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃)
Pentacosane
N-pentacosyl alcohol
24-methylpentacosan-1-ol
Pentacosan-1-ol trimethylsilyl (B98337) ether
1-Tricosanol
1-Heptacosanol
1-Octacosanol
1-Nonacosanol
1-Triacontanol
1-Hexacosanol
1-Tetradecanol
1-Heneicosanol
Octadecanoic acid
19-methyleicosanoic acid
Hexadecanoic acid
Pentadecanoic acid
Triacontane
Triacontanol
Betulonic acid
Negletein
Quercetin
Stigmast-7-ene-3β-ol
p-Hydroxybenzoic acid
5,2′,6′-trihydroxy-7-methoxy flavone (B191248)
5,7,2′-trihydroxyflavone-2'-O-β-D-glucopyranoside
Polyprenols
Solanesol
Campesterol
Stigmasterol
Sitosterol
Campestanol
Sitostanol
Docosanol
Tricosanol
Tetracosanol
Hexacosanol
Heptacosanol
2-Methyltriacontane
3-Methyltriacontane
Hentriacontane
2-Methylhentriacontane
3-Methylhentriacontane
Ethanol
2-(9,12-octadecadienyloxy)-
2-Furancarboxaldehyde, 5-(hydroxymethyl)-
1,2 benzenedicarboxylic acid, diisooctyl ester
Docosane
11-butyl-
Gamma-sitosterol
Myristyl alcohol
Palmityl alcohol
Heptadecyl alcohol
Stearyl alcohol
Oleyl alcohol
Linoleyl alcohol
Arachidonyl alcohol
Acyl Coenzyme A
11-oxa-dispiro[4.0.4.1]undecan-1-ol
Nonanoic acid, 9-(3-hexenylidenecyclopropylidene)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester, (Z,Z,Z)-
Quinoline-4-carboxamide, 2-phenyl-N-n-octyl-
Nonacosane
Tetratriacontane
Citral
Menthol
Geraniol
Camphor
β-carotene
Vitamin A
Bodipy FL
Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide)
Carbazole-9-carbonyl chloride
NIST/EPA/NIH Mass Spectral Database
NIST MS search program v. 2.0g
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Finasteride
AKT
E2F3
PTEN
SMO
Stigmast-5-en-3-ol, (3β,24S)
1-Teracosanol
1-Henteracontanol
17-pentatriacontene (B11968228)
13-tetradecen-1-ol (B8223335) acetate
Methyl tri-butyl ammonium (B1175870) chloride
Bis(2-ethylhexyl) phthalate (B1215562)
7,8-dimethylbenzocyclooctene
Ethyl linoleate (B1235992)
3-methoxy-5-methylphenol (B15851)
Thujone
1,3-benzenediol, 5-pentadecyl
Benzenemethanol, 3-hydroxy, 5-methoxy
Cholest-4-ene-3,6-dione
Dodecanoic acid, 3-hydroxy
Octadecane, 1-chloro
Ethanone, 1-(4-hydroxyphenyl)-
α-tocopherol
Ascaridole
Ethyl nonadecanoate (B1228766)
Sitosteryl linoleate
Stigmasterol
Palmityl glucuronoside
Cytisine
1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethyl-5,6,7-trimethoxynaphthalene
Hexacosanol
Hexacosanoic acid
Staphylococcus aureus
DNA gyrase
Chromatographic Quantification Approaches
The accurate identification and quantification of this compound in various matrices rely heavily on sophisticated chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods, often coupled with sensitive detectors like Mass Spectrometry (MS) or Flame Ionization Detection (FID), allow for the precise determination of this compound's presence and concentration, even in complex mixtures.
Gas Chromatography (GC) Methods
Gas Chromatography is a widely employed technique for analyzing long-chain fatty alcohols due to their volatility after appropriate derivatization. The long alkyl chain of this compound necessitates conversion into more volatile and thermally stable derivatives to ensure efficient separation and detection. Common derivatization agents include trimethylsilyl (TMS) ethers or trifluoroacetate (B77799) (TFA) esters, which react with the hydroxyl group of the alcohol researchgate.netrsc.orgoup.com.
GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for both qualitative identification and quantitative analysis. GC-MS separates compounds based on their boiling points and polarity, while the mass spectrometer provides structural information through fragmentation patterns, allowing for definitive identification of this compound. Negative Ion Chemical Ionization (NICI) with selected ion monitoring has been reported to achieve subfemtomole detection limits for long-chain fatty alcohols, offering high sensitivity nih.gov. GC-MS has been utilized to identify this compound in various plant extracts, such as Viola odorata and Rhodiola imbricata, providing retention times (RT) and peak area percentages as measures of abundance innovareacademics.innih.govplos.orgisroset.org.
Typical GC-MS Conditions: Analysis often involves capillary columns (e.g., HP-5) with specific temperature programming, helium as a carrier gas, and electron-impact (EI) or negative-ion chemical ionization (NICI) for detection innovareacademics.inakjournals.com.
GC-FID (Gas Chromatography-Flame Ionization Detection): GC-FID is a robust quantitative detector that responds to most organic compounds. It is frequently used to determine the carbon chain length distribution of fatty alcohols and can provide quantitative data based on peak area calibration researchgate.net.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC offers an alternative approach for analyzing this compound, particularly when dealing with samples that may degrade under GC conditions or when specific detection methods are preferred. While GC is more commonly cited for long-chain fatty alcohols, HPLC can be employed for purity assessments and quantitative analysis.
HPLC-UV/PDA (High-Performance Liquid Chromatography-Ultraviolet/Photodiode Array): HPLC coupled with UV or PDA detection is used for identifying and quantifying compounds that absorb UV light. For this compound, which lacks strong chromophores, derivatization might be necessary to enhance UV detection, or alternative detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) could be employed sielc.com. HPLC-PDA has been used in purity and stability studies, where quantification relies on matching retention times with reference standards . Specific quantitative values for this compound have been reported using HPLC, though the exact detection method and context may vary core.ac.uk.
Typical HPLC Conditions: Analysis might involve reversed-phase columns (e.g., C18) with mobile phases comprising mixtures of organic solvents (like acetonitrile (B52724) or methanol) and aqueous buffers, often with gradient elution sielc.comdergipark.org.tr.
Research Findings and Data Tables
Research studies have employed these chromatographic techniques to quantify this compound in diverse matrices.
Table 1: GC-MS Quantification of this compound in Plant Extracts
| Sample Matrix | Chromatographic Method | Retention Time (min) | Peak Area (%) | Reference |
| Viola odorata methanol extract | GC-MS | 29.914 | 4.69 | innovareacademics.in |
| Viola odorata methanol extract | GC-MS | 27.292 | 3.95 | innovareacademics.in |
| Rhodiola imbricata chloroform (B151607) extract | GC-MS | Not specified | 28.21 | nih.govplos.org |
Table 2: Other Quantitative Data for this compound
| Sample Matrix | Chromatographic Method | Quantitative Value | Unit/Context | Reference |
| Unspecified matrix | HPLC | 0.26 ± 0.13 | Not specified | core.ac.uk |
| Unspecified matrix | HPLC | 0.189 | Not specified | core.ac.uk |
| Eggplant leaf cuticular waxes | GC-MS | Trace | Relative abundance | akjournals.com |
Method Validation for Quantification:
For reliable quantification, analytical methods must undergo rigorous validation. Key parameters assessed include:
Selectivity and Specificity: Ensuring the method can distinguish this compound from other components in the sample dergipark.org.treuropa.euscielo.br.
Linearity: Establishing a proportional relationship between the analyte concentration and the detector response, typically via calibration curves dergipark.org.treuropa.eu.
Accuracy: Measuring how close the obtained results are to the true value, often assessed through recovery studies or analysis of spiked samples dergipark.org.treuropa.euscielo.br.
Precision: Evaluating the reproducibility of results, including repeatability (intra-day) and intermediate precision (inter-day) dergipark.org.treuropa.eu.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified, respectively nih.govdergipark.org.tr.
Recovery: Assessing the efficiency of the extraction and derivatization process researchgate.netnih.goveuropa.eu.
These validated chromatographic approaches are fundamental for characterizing this compound's presence and concentration in various research contexts.
Compound Name List:
this compound
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic Enzymes
The biosynthesis of very long-chain fatty alcohols like 1-pentacosanol is a complex enzymatic process. While the general pathways involving fatty acyl reductases (FARs) are understood, the specific enzymes responsible for producing a 25-carbon chain alcohol are not well-characterized in most organisms. FARs are crucial enzymes that directly convert fatty acyl-CoA or fatty acyl-ACP to fatty alcohols. Different organisms possess FARs with varying substrate specificities; for instance, FARs from the bacterium Marinobacter aquaeolei VT8 (MaFAR) are known to produce fatty alcohols up to C22, while those from the insect Bombus lucorum (BlucFAR1) can generate fatty alcohols with chain lengths from C18 to C26.
Future research should focus on genome mining and functional genomics to identify and characterize novel FARs and other associated enzymes, such as elongases, from diverse biological sources known to produce this compound, including various plants and insects. gerli.com Understanding the structure, function, and substrate specificity of these enzymes will be critical for their potential use in biotechnological production systems.
| Enzyme Class | General Function | Relevance to this compound | Future Research Directions |
|---|---|---|---|
| Fatty Acyl-CoA/ACP Reductases (FARs) | Catalyze the reduction of fatty acyl-CoAs or acyl-ACPs to primary alcohols. | Central to the final step of this compound synthesis. Specificity determines chain length. | Identification and characterization of C25-specific FARs from plants and insects. frontiersin.org |
| Fatty Acid Elongases (FAEs) | Extend the carbon chain of fatty acids, creating very long-chain fatty acid precursors. | Essential for producing the C25 fatty acid precursor to this compound. | Investigating the specific elongase complexes responsible for generating pentacosanoic acid. |
| Acyl-CoA/ACP Reductases (ACRs/AARs) | Reduce fatty acyl-CoA or acyl-ACP to a fatty aldehyde intermediate. | Part of an alternative two-step pathway to fatty alcohol synthesis. | Exploring the role of this pathway in this compound biosynthesis in different organisms. |
| Aldehyde Reductases (AHRs) / Alcohol Dehydrogenases (ADHs) | Reduce fatty aldehydes to primary fatty alcohols. | The final step in the two-step reduction pathway. | Characterizing AHRs/ADHs that act on pentacosanal (B14627167). |
Advanced Metabolomic Profiling of this compound in Diverse Organisms
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful lens through which to understand the functional roles of compounds like this compound. nih.gov While this compound has been identified in various organisms such as Rhodiola imbricata, Smallanthus sonchifolius, and Solanum tuberosum, its precise physiological roles and metabolic interactions remain largely unknown. nih.gov
Advanced, targeted chiral metabolomic profiling can help in the enantioselective measurement of metabolites and aid in the discovery of disease biomarkers. nih.gov Future research should employ advanced metabolomic techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS), to perform comprehensive profiling of this compound and related metabolites in a wider array of organisms. nih.govnih.gov This will help to create a detailed map of its metabolic network, identify new biological functions, and discover its potential as a biomarker for physiological or pathological states. nih.govnih.gov
| Organism Group | Known Presence/Relevance | Research Objective |
|---|---|---|
| Plants | Component of epicuticular waxes in many terrestrial plants. Identified in species like Cayratia trifolia and Phyllanthus fraternus. hu.edu.jo | To understand its role in plant defense, drought resistance, and as an allelochemical. nih.gov |
| Insects | Very long-chain fatty alcohols are components of insect pheromones and cuticular lipids. gerli.comfrontiersin.org | To investigate its function as a semiochemical for communication or as a structural component of the cuticle. |
| Microorganisms | Certain bacteria and fungi are known to produce a variety of fatty alcohols. frontiersin.orgbeilstein-journals.org | To screen for microbial producers of this compound and explore its role in microbial ecology and inter-species interactions. |
| Marine Organisms | Marine bacteria are a source of diverse fatty alcohols. | To explore novel sources of this compound and understand its function in marine ecosystems. |
Development of High-Throughput Analytical Methods
Current analytical methods for fatty alcohols, such as gas chromatography-mass spectrometry (GC-MS), are highly accurate but can be time-consuming and laborious, making them unsuitable for screening large numbers of samples. nih.govresearchgate.netrsc.org The development of high-throughput (HTP) analytical methods is crucial for advancing research on this compound, particularly for applications in metabolic engineering and synthetic biology. nih.gov
Future research should focus on creating rapid and sensitive HTP assays. nih.gov This could involve adapting spectrophotometric or fluorometric assays that utilize alcohol dehydrogenase enzymes with a high specificity for long-chain alcohols. nih.gov Such methods, often implemented in a microtiter plate format, would enable the rapid screening of engineered microbial strains or plant variants for enhanced this compound production, significantly accelerating research and development cycles. nih.govnih.gov
| Method | Principle | Advantages | Limitations | Future Development |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. nih.gov Requires derivatization. rsc.org | High sensitivity and specificity; well-established. researchgate.net | Time-consuming sample preparation; low throughput. nih.gov | Miniaturization and automation to increase sample processing speed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity and mass-to-charge ratio. rsc.org | Can analyze underivatized samples; suitable for complex mixtures. nih.gov | Can be less sensitive for non-polar compounds compared to GC-MS. | Development of more sensitive ionization techniques for long-chain alcohols. |
| High-Throughput Spectrophotometric/Fluorometric Assays | Enzyme-based assays measuring the change in absorbance or fluorescence upon alcohol oxidation. nih.gov | Rapid, inexpensive, and suitable for 96-well plate format, enabling high throughput. nih.gov | May lack the specificity of MS-based methods; requires specific enzymes. | Discovery and engineering of enzymes with high specificity for this compound. nih.gov |
Exploration of Non-Biological Applications
Fatty alcohols are versatile compounds with wide-ranging industrial applications, serving as emollients, emulsifiers, and thickeners in cosmetics, and as precursors for detergents and surfactants. researchgate.netwikipedia.org They are also used as plasticizers and lubricants. lookchem.comgoldenagri.com.sg While the applications for mixed long-chain fatty alcohols are well-established, the specific properties and potential uses of pure this compound are not.
A significant future research direction is the exploration of novel, non-biological applications for this compound. This includes investigating its potential as a specialty chemical for creating high-performance polymers, advanced lubricants, or phase-change materials for thermal energy storage. Furthermore, the conversion of waste plastics, such as polyethylene, into long-chain alcohols through processes like pyrolysis followed by hydroboration-oxidation presents a promising avenue for sustainable chemical production. acs.org
| Application Area | Potential Role of this compound | Rationale/Research Focus |
|---|---|---|
| Cosmetics and Personal Care | Emollient, thickener, or structurant in creams and lotions. lookchem.com | The very long chain length may impart unique textural and skin-feel properties. |
| Industrial Lubricants | Base oil or additive in specialty lubricants. researchgate.net | High molecular weight could contribute to high-temperature stability and lubricity. |
| Surfactants and Detergents | Precursor for specialty surfactants (e.g., ethoxylates or sulfates). wikipedia.org | The C25 chain could create surfactants with specific properties for niche applications. |
| Advanced Materials | Monomer for polymers; component of phase-change materials (PCMs). | Investigating its use in creating novel materials with tailored thermal or physical properties. |
| Chemical Synthesis | Raw material for producing esters, ethers, and other derivatives. lookchem.com | Creating a platform of C25-based chemicals for various industries. |
Systems Biology Approaches to this compound Pathways
Systems biology aims to understand complex biological systems by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov Applying a systems biology approach to this compound can provide a holistic understanding of its biosynthesis, regulation, and physiological roles. metabolomics.se
| Step | Description | Key Technologies/Methods | Expected Outcome |
|---|---|---|---|
| 1. Data Acquisition | Collect multi-omics data from a this compound-producing organism under various conditions. | DNA/RNA sequencing (Genomics/Transcriptomics), Mass Spectrometry (Proteomics/Metabolomics). metabolomics.se | Comprehensive datasets of genes, transcripts, proteins, and metabolites. |
| 2. Pathway Reconstruction | Use genomic data to reconstruct the metabolic pathways related to this compound biosynthesis. | Bioinformatics tools, pathway databases (e.g., KEGG). nih.gov | A draft metabolic map of the organism. |
| 3. Data Integration and Modeling | Integrate the multi-omics data into the reconstructed network to create a predictive model. nih.gov | Flux balance analysis (FBA), kinetic modeling. | A computational model that can simulate metabolic fluxes and predict responses to perturbations. |
| 4. Model Validation and Refinement | Experimentally validate model predictions using targeted genetic modifications or isotope labeling. | CRISPR/Cas9, 13C-labeling experiments. | A refined and validated model of this compound metabolism. |
| 5. Application | Use the model to design and implement metabolic engineering strategies for enhanced production. | Synthetic biology, fermentation optimization. | Optimized strains and processes for high-titer this compound production. |
Q & A
Q. What spectroscopic methods are recommended for structural elucidation of 1-pentacosanol, and how should data interpretation be validated?
To confirm the structure of this compound, employ a combination of IR spectroscopy (to identify hydroxyl groups at ~3532 cm⁻¹ and alkyl chains via C-H stretches), ¹H/¹³C NMR (to resolve methylene/methyl groups and alcohol protons), and mass spectrometry (EI-MS for molecular ion peaks at m/z 368). Cross-validate results against published spectral databases . For reproducibility, compare retention times in chromatographic methods (e.g., GC-MS) with reference standards and ensure spectral noise ratios are within acceptable limits .
Q. How can researchers assess the antioxidant activity of this compound in vitro?
Use standardized assays:
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm, with IC₅₀ values calculated against controls like BHT .
- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ via absorbance at 593 nm, reporting results as µM Fe²⁺ equivalents/g compound . Ensure triplicate measurements and statistical validation (e.g., ANOVA with p < 0.05) to confirm significance .
Q. What isolation techniques are optimal for purifying this compound from plant extracts?
Employ column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate). Monitor fractions via TLC and confirm purity using recrystallization in ethanol or methanol. Validate purity through melting point consistency and spectral homogeneity .
Advanced Research Questions
Q. How can molecular docking studies evaluate this compound’s binding affinity to cancer-related proteins?
Use tools like Schrödinger’s Glide module to dock this compound against targets (e.g., AKT, SMO). Analyze glide scores (e.g., -3.987 kcal/mol for SMO) and interaction profiles (hydrogen bonds, hydrophobic contacts) . Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess stability. Compare results with reference inhibitors (e.g., finasteride) to contextualize efficacy .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Conduct comparative assays under standardized conditions (e.g., pH, solvent). For conflicting docking results, perform binding free energy calculations (MM-GBSA) or experimental validation via surface plasmon resonance (SPR) . Address variability in antioxidant studies by controlling light/temperature during assays .
Q. How can in silico ADME profiling guide this compound’s preclinical development?
Use platforms like PreADMET or SwissADME to predict:
Q. What methodologies ensure robust SAR analysis for this compound derivatives?
Synthesize analogs (e.g., chain-shortened alcohols) and evaluate bioactivity. Apply CoMFA/CoMSIA models to correlate structural features (chain length, substituents) with activity. Validate predictions using QSAR regression analysis and in vitro assays .
Methodological Rigor and Validation
Q. How should researchers design studies to evaluate this compound’s in vivo efficacy?
Follow PICOT framework :
- Population : Prostate cancer xenograft models.
- Intervention : this compound (dose range: 10–100 mg/kg).
- Comparison : Standard therapies (e.g., docetaxel).
- Outcome : Tumor volume reduction, apoptosis markers.
- Time : 4–6 weeks . Include blinded histopathological analysis and pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. What analytical techniques confirm this compound’s purity and stability in long-term studies?
Use HPLC-PDA (C18 column, isocratic methanol:water) with retention time matching. For stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via GC-MS to detect degradation products .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
